Quantified Weak Affinity for NR5A2: A Differentiator from Potent Inverse Agonists
The ligand BDBM95481, which incorporates 1-(2-methylbutan-2-yl)-1H-tetrazole as its core, exhibits a micromolar IC50 of 9.63E+3 nM (9.63 µM) against the human nuclear receptor subfamily 5 group A member 2 (NR5A2, also known as LRH-1) [1]. This is in stark contrast to known NR5A2 inverse agonists ML-180 and ML179, which demonstrate IC50 values of 3.7 µM and 0.320 µM, respectively . This represents a 2.6-fold and 30-fold decrease in potency, respectively, positioning the compound as a low-activity comparator.
| Evidence Dimension | Target Binding Affinity (IC50) against NR5A2 |
|---|---|
| Target Compound Data | 9.63 µM (as part of BDBM95481 ligand) |
| Comparator Or Baseline | ML-180: 3.7 µM; ML179: 0.320 µM |
| Quantified Difference | 2.6x less potent than ML-180; 30x less potent than ML179 |
| Conditions | In vitro enzyme inhibition assay (BindingDB). Assay details from PubChem BioAssay AID: 651970. |
Why This Matters
This data defines the compound's utility not as a high-potency lead but as a valuable tool for establishing a baseline of weak activity in SAR studies, target validation, or as a negative control, which is a specific and quantifiable reason for its procurement over more potent analogs.
- [1] BindingDB. BDBM95481: 1-[(1-tert-amyltetrazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol. IC50 Data for NR5A2. Accessed 2026. View Source
